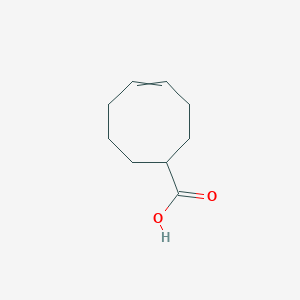

Cyclooct-4-ene-1-carboxylic acid

Description

Significance of Eight-Membered Carbocycles in Synthetic and Materials Science

Eight-membered carbocycles are fundamental structural motifs found in a wide array of biologically active natural products, including the potent anticancer drug Taxol. pku.edu.cnacs.org The synthesis of these medium-sized rings is a significant challenge for chemists due to unfavorable entropic and enthalpic factors during ring formation. pku.edu.cnnih.govprinceton.edu However, their conformational flexibility and unique three-dimensional structures make them highly desirable targets in drug discovery and materials science. princeton.eduresearchgate.net

In materials science, cyclooctene (B146475) derivatives are crucial monomers for ring-opening metathesis polymerization (ROMP), a powerful technique used to create a variety of functional polymers. rsc.orgresearchgate.net These polymers, such as poly(cyclooctene), can exhibit valuable properties like shape memory, making them suitable for advanced applications. researchgate.net Furthermore, the incorporation of functional groups onto the cyclooctene scaffold allows for the synthesis of tailored polymers with specific chemical and physical properties, including enhanced solubility or the ability to form nanoparticles. rsc.orgresearchgate.net The development of polycyclic arenes containing eight-membered rings is also an area of intense research, with potential applications in electronics and materials with unique electrical properties. researchgate.net

Historical Perspective on the Synthesis and Reactivity of Cyclooctene Derivatives

The study of cyclooctene derivatives has a rich history, initially driven by interest in their unique structural and reactive properties. The trans isomer of cyclooctene, in particular, has attracted considerable attention due to its high ring strain, making it exceptionally reactive. nih.gov This inherent reactivity has been harnessed in the field of bioorthogonal chemistry, where trans-cyclooctenes participate in rapid inverse-electron-demand Diels-Alder reactions with tetrazines. nih.govresearchgate.net This "click" reaction is highly efficient and can be performed in complex biological environments, enabling applications such as cellular imaging and targeted drug delivery. nih.govrsc.orgnih.gov

Historically, the synthesis of functionalized cyclooctenes involved multi-step sequences. However, the advent of modern catalytic methods, such as transition-metal-catalyzed cycloadditions and ring-closing metathesis (RCM), has revolutionized the construction of these eight-membered rings. pku.edu.cnnih.gov These methods offer greater efficiency and control over the structure of the final product. For instance, RCM has been successfully employed to create eight-membered rings with specific double bond geometries, although the formation of more substituted double bonds remains a challenge. nih.gov

Scope and Research Objectives within the Current Academic Literature on Cyclooct-4-ene-1-carboxylic Acid

Current research on this compound and its close derivatives focuses on several key areas. A primary objective is its use as a versatile synthetic intermediate. For example, a known synthetic route to this compound involves a Grignard reaction between 5-bromocyclooct-1-ene (B3178172) and carbon dioxide, demonstrating a classic method for its preparation. chemicalbook.com

Another major research thrust is the incorporation of such functionalized cyclooctenes into larger, more complex systems. This includes their use as monomers in polymerization reactions to create new materials with specific functionalities. rsc.org The carboxylic acid group provides a convenient handle for further chemical modification or for influencing the properties of the resulting polymer.

Furthermore, derivatives of cyclooctene carboxylic acids are being explored in the context of bioorthogonal chemistry. While much of the focus has been on alcohol-functionalized trans-cyclooctenes, the principles extend to other derivatives. nih.gov The goal is to fine-tune the balance between reactivity and stability for in vivo applications, and the presence of a carboxylic acid group can alter properties like solubility and biodistribution. nih.govresearchgate.net Researchers are also designing highly strained cyclooctene systems to accelerate reaction rates for applications like pretargeted nuclear imaging. nih.govresearchgate.netacs.org

Physicochemical and Synthetic Data

Below are tables summarizing key data for this compound and a representative synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4103-10-0 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol chemicalbook.com |

| Boiling Point | 275.3°C at 760 mmHg |

| Density | 1.045 g/cm³ |

| Refractive Index | 1.489 |

| Flash Point | 128.6°C |

Data sourced from chemical databases. lookchem.com

Table 2: Representative Synthesis via Grignard Reaction

| Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 5-bromocyclooct-1-ene, iodine, magnesium in tetrahydrofuran (B95107); Reflux | Grignard Reagent | - | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Considerations of Cyclooct 4 Ene 1 Carboxylic Acid

Intrinsic Conformation of the Cyclooctene (B146475) Ring System

The foundational structure of the molecule is the cyclooctene ring. Unlike the well-defined chair conformation of cyclohexane (B81311), the larger and more flexible cyclooctene ring can exist in several low-energy forms. libretexts.orglibretexts.org Computational and theoretical analyses have been crucial in understanding the preferred shapes of this medium-sized ring.

Theoretical and Experimental Insights into Preferred Conformational States (e.g., Boat-Chair, Twist-Boat)

The (Z)-cyclooctene ring, the most common isomer, can adopt a variety of conformations. wikipedia.orgunits.it Computational studies have identified a total of 16 conformers, comprising four basic conformations that are each 4-fold degenerate. units.it The most stable conformation for cis-cyclooctene is described as being shaped like a ribbon. wikipedia.org Other important conformations are often referred to by descriptors analogous to cyclohexane, such as boat and chair forms. However, for cyclooctene, the highly symmetric boat and chair forms are not stable minima but are actually transition states for interconversion between other, more stable, twisted conformations. units.it

The most stable conformations of cis-cyclooctene are chiral and exist as enantiomeric pairs. units.itresearchgate.net The twist-boat conformation is believed to be significantly more stable than the extreme boat form because it alleviates the steric hindrance of "flagpole" hydrogens and reduces torsional strain by staggering the hydrogens along the sides of the ring. libretexts.org For the parent cyclo-octane, a thorough analysis has identified at least six energy minima. ic.ac.uk

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | ~0 | Considered the most stable conformation for cyclohexane, but for cyclooctane, it is a transition state. libretexts.orgunits.it |

| Twist-Boat | ~5 | More stable than the boat form due to reduced steric and torsional strain. libretexts.org |

| Boat | Higher Energy | Unfavorable due to flagpole hydrogen interactions and eclipsed bonds. libretexts.orglibretexts.org |

Energy Barriers for Conformational Interconversion

The transition from one conformation to another requires overcoming an energy barrier. researchgate.net For the cyclooctene ring, the potential energy surface for the interconversion of its various conformers has been characterized through computational analyses. units.itresearchgate.net The process of racemization, such as the inversion of one chiral conformation to its enantiomer, must proceed through an achiral transition state. units.it In the case of cyclooctene, these transition states have Cs symmetry, with examples being the perfect boat and perfect chair conformations. units.it The energy barriers for these interconversions are generally low enough to allow for rapid rotation at room temperature. researchgate.net

Influence of the Carboxylic Acid Substituent on Ring Conformation and Reactivity

The introduction of a carboxylic acid group at the C1 position significantly influences the conformational preferences and electronic nature of the cyclooctene ring.

Steric and Electronic Effects of the Carboxyl Group

The spatial arrangement of atoms and the distribution of electron density are key factors influencing chemical reactions. accessscience.com The carboxylic acid group exerts both steric and electronic effects. Sterically, it is a bulky group, and its preferred orientation (axial vs. equatorial-like) will depend on minimizing unfavorable interactions with the rest of the ring. Generally, substituents on a cyclohexane ring prefer to be in the equatorial position to minimize steric hindrance. upenn.edu While the cyclooctene ring is more complex, this principle suggests the carboxyl group will favor positions that minimize close contact with other atoms.

Electronically, the carboxyl group is electron-withdrawing. This electronic effect can influence the reactivity of the nearby double bond and other positions on the ring. The interplay between steric and electronic effects is a predominant factor in controlling the ease of certain chemical reactions. rsc.org

Potential for Intramolecular Hydrogen Bonding and Transannular Interactions

Medium-sized rings (8-11 carbons) are subject to transannular strain, which involves unfavorable interactions between substituents on non-adjacent carbons. wikipedia.orgfiveable.me This strain arises from the lack of space in the ring's interior, forcing atoms into close proximity. wikipedia.org In cyclooctane, hydrogens on opposite sides of the ring can point into the same space, leading to repulsive interactions that raise the molecule's energy. ic.ac.uk In cyclooct-4-ene-1-carboxylic acid, the carboxylic acid group can be forced into proximity with hydrogens on the opposite side of the ring (C5 or C6), creating significant transannular strain that will destabilize certain conformations.

Furthermore, the carboxylic acid group has the potential to form an intramolecular hydrogen bond. quora.com The proton of the hydroxyl group can interact with the electron cloud of the double bond or a carbonyl oxygen in another part of the molecule if the conformation allows. conicet.gov.arrsc.org Such a bond, forming a seven or eight-membered pseudo-ring, can significantly stabilize a particular conformation. conicet.gov.ar Studies on other dicarboxylic acids have shown that intramolecular hydrogen bonds can have energies around 28-29 kJ/mol, which is substantial enough to lock the molecule into a specific shape. nih.gov

Stereoisomerism in this compound

This compound exhibits multiple forms of stereoisomerism. Cyclooctene is the smallest cycloalkene that can exist as stable cis and trans stereoisomers. wikipedia.org

(Z)/(cis)-Cyclooct-4-ene-1-carboxylic acid : In this isomer, the substituents on the double bond are on the same side. This is the more common and generally more stable form. wikipedia.orgtcichemicals.com

(E)/(trans)-Cyclooct-4-ene-1-carboxylic acid : In this isomer, the substituents are on opposite sides of the double bond. This isomer is subject to significant ring strain. bldpharm.com

In addition to the E/Z isomerism of the double bond, the carbon atom to which the carboxylic acid is attached (C1) is a stereocenter. This means that for both the (Z) and (E) isomers, there exist two enantiomers:

(R)-Cyclooct-4-ene-1-carboxylic acid

(S)-Cyclooct-4-ene-1-carboxylic acid

Therefore, there are four possible stereoisomers for this compound: (R,Z), (S,Z), (R,E), and (S,E). Each of these will have its own unique three-dimensional shape and set of preferred conformations.

Enantiomeric Forms and Absolute Configuration

This compound is a chiral compound and therefore exists as a pair of enantiomers. The source of chirality is the carbon atom at position 1, which is a stereocenter bonded to four different groups: a hydrogen atom, a carboxylic acid group, and two different carbon pathways around the cyclooctene ring. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. organic-chemistry.org

The separation of these enantiomers, a process known as chiral resolution, can be achieved through various established methods. A common and effective technique for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base, such as a chiral amine (e.g., (R)-1-phenylethylamine). libretexts.orgindexcopernicus.com This reaction produces a mixture of two diastereomeric salts, for instance, the (R-acid, R-base) and (S-acid, R-base) salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt linkage. libretexts.org

Another potential method for resolution is enzymatic kinetic resolution. Specific enzymes can selectively catalyze a reaction with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer or the product from the reacted enantiomer.

Once the enantiomers are isolated, determining their absolute configuration (i.e., assigning them as either R or S) is the next crucial step. The Cahn-Ingold-Prelog (CIP) priority rules are used for this assignment. youtube.com For this compound, the absolute configuration at the C1 stereocenter would be determined by assigning priorities to the four attached groups and observing their spatial arrangement.

Several analytical techniques can be employed to experimentally determine the absolute configuration. X-ray crystallography of a single crystal of one of the enantiomers (or a diastereomeric salt) can provide an unambiguous determination of the three-dimensional structure and thus the absolute configuration. youtube.com Spectroscopic methods such as electronic circular dichroism (ECD) can also be used, often in conjunction with computational methods like time-dependent density functional theory (TD-DFT), to predict and match the experimental spectra to the correct enantiomer. rsc.org

| Property | Description |

| Chirality | The C1 carbon is a stereocenter, leading to two enantiomeric forms (R and S). |

| Resolution Method | Formation of diastereomeric salts with a chiral amine followed by fractional crystallization. libretexts.orglibretexts.orgindexcopernicus.com |

| Absolute Configuration | Determined by the spatial arrangement of substituents at C1 according to CIP rules. youtube.com |

| Determination Methods | X-ray crystallography, Electronic Circular Dichroism (ECD) coupled with computational analysis. youtube.comrsc.org |

Diastereomeric Possibilities in Substituted Analogues

The introduction of additional substituents onto the this compound ring gives rise to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

One key source of diastereomerism in substituted cyclooctenes arises from the geometry of the double bond. While the parent compound in this discussion is a cis (or Z) isomer, substituted trans (or E) cyclooctenes are of significant interest, particularly in the field of bioorthogonal chemistry. The trans-cyclooctene (B1233481) isomer is itself chiral due to its strained, non-planar structure. acs.orgcapes.gov.br Therefore, a substituted trans-cyclooct-4-ene-1-carboxylic acid would have an additional source of chirality.

Furthermore, in substituted trans-cyclooctenes, substituents on the ring can exist as axial or equatorial diastereomers. nih.gov This is due to the fixed, chair-like conformation of the trans-cyclooctene ring. The axial and equatorial positions are stereochemically distinct, and the separation of these diastereomers can sometimes be challenging. nih.gov To overcome this, diastereoselective synthetic routes are often developed to favor the formation of a single, desired diastereomer. nih.govrsc.org

If a second chiral center is introduced by adding another substituent to the this compound ring (for example, at positions 2, 3, 5, or 6), this will also lead to the formation of diastereomers. For instance, if a hydroxyl group were introduced at the 5-position of (R)-cyclooct-4-ene-1-carboxylic acid, this would create a new stereocenter at C5. This would result in two diastereomers: (1R, 5R)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid and (1R, 5S)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid. These two molecules would have different spatial arrangements of their substituents and, consequently, different properties.

The synthesis of such substituted analogues often results in a mixture of diastereomers, which then requires separation by techniques such as column chromatography or crystallization. consensus.app The ability to control the stereochemistry during the synthesis of these substituted cyclooctene derivatives is a significant area of research, as the specific stereoisomer can have a profound impact on its biological activity or reactivity.

| Type of Isomerism | Description | Example |

| Geometric Isomerism | The double bond can be either cis (Z) or trans (E). The trans isomer is inherently chiral. | cis-Cyclooct-4-ene-1-carboxylic acid vs. trans-Cyclooct-4-ene-1-carboxylic acid |

| Axial/Equatorial Diastereomers | In trans-cyclooctenes, substituents can occupy axial or equatorial positions on the ring. nih.gov | axial-5-hydroxy-trans-cyclooct-4-ene-1-carboxylic acid vs. equatorial-5-hydroxy-trans-cyclooct-4-ene-1-carboxylic acid |

| Multiple Chiral Centers | Introduction of a new substituent can create a second stereocenter. | (1R, 5R)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid and (1R, 5S)-5-hydroxy-cyclooct-4-ene-1-carboxylic acid |

Synthetic Methodologies for Cyclooct 4 Ene 1 Carboxylic Acid and Its Analogues

Historical Development of Eight-Membered Ring Synthesis

The synthesis of eight-membered rings has long been a formidable challenge in organic chemistry. nih.govnih.gov The difficulty arises from unfavorable entropic and enthalpic factors associated with the formation of these medium-sized rings. Entropically, the likelihood of the two ends of a linear precursor chain meeting to form a ring decreases as the chain length increases. Enthalpically, eight-membered rings often suffer from significant transannular strain (steric interactions across the ring) and torsional strain, making them thermodynamically less favorable than their five- and six-membered counterparts.

Early attempts to construct these rings were often met with low yields and the formation of competing intermolecular polymerization products. One of the earliest successful, albeit specialized, methods for creating an eight-membered ring was the nickel-catalyzed cyclotetramerization of acetylene (B1199291), discovered by Walter Reppe in the 1940s. researchgate.net However, general and broadly applicable methods remained elusive. Traditional intramolecular cyclizations, such as Dieckmann condensations or Thorpe-Ziegler reactions, while effective for smaller rings, were notoriously inefficient for forming eight-membered systems, often requiring high-dilution conditions to favor the desired intramolecular pathway. These historical difficulties underscored the need for novel synthetic strategies that could overcome the inherent energetic barriers, paving the way for the development of modern catalytic methods.

Modern Approaches to the Cyclooct-4-ene Skeleton

The advent of transition-metal catalysis revolutionized the synthesis of complex molecules, including the challenging eight-membered rings. These modern methods offer new mechanistic pathways that can circumvent the high activation energies of traditional cyclization reactions.

Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile tools for the construction of cyclic olefins, including five- to thirty-membered rings. nih.gov The reaction utilizes well-defined transition-metal catalysts, primarily based on ruthenium and molybdenum, to intramolecularly couple two terminal alkene functionalities within an acyclic diene precursor, releasing a small volatile olefin like ethylene (B1197577) as the only byproduct. This method has proven particularly valuable for synthesizing medium-sized rings that were previously difficult to access. nih.govthieme-connect.de

The success of an RCM reaction is highly dependent on the choice of catalyst and the optimization of reaction conditions. The most prominent catalysts are the Schrock molybdenum-based catalysts and the Grubbs ruthenium-based catalysts. acs.orgnih.gov

Schrock Catalysts (e.g., Molybdenum(VI) alkylidene complexes) are known for their high reactivity, particularly in the formation of sterically hindered or trisubstituted double bonds. acs.org However, they are also highly sensitive to air and moisture and have limited functional group tolerance, reacting with functionalities like acids, alcohols, and aldehydes. nih.gov

Grubbs Catalysts are generally more favored due to their superior functional group tolerance and stability to air and moisture. nih.govuni.lu

First-Generation Grubbs Catalysts (e.g., (PCy3)2Cl2Ru=CHPh) are effective for many applications but show lower reactivity towards sterically demanding or electron-deficient olefins. acs.org

Second-Generation Grubbs Catalysts (e.g., those containing an N-heterocyclic carbene or NHC ligand) exhibit significantly higher activity and are capable of cyclizing more challenging substrates, including those leading to trisubstituted cyclooctenes. nih.govacs.org

Hoveyda-Grubbs Catalysts are a subclass of second-generation catalysts featuring a chelating benzylidene ether ligand. They offer enhanced stability and are often used for reactions requiring higher temperatures or longer reaction times. nih.gov

Optimization of reaction conditions is crucial. Key parameters include catalyst loading, temperature, and concentration. High dilution (typically 0.001–0.05 M) is often employed to suppress competing intermolecular acyclic diene metathesis (ADMET) which leads to polymerization. researchgate.net Temperature can also be a critical factor; while higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and unwanted side reactions like double bond isomerization, particularly with second-generation Grubbs catalysts. researchgate.netresearchgate.net Additives such as 1,4-benzoquinone (B44022) have been used to suppress such isomerization. researchgate.net

| Catalyst Type | Key Features | Functional Group Tolerance | Common Applications |

|---|---|---|---|

| Schrock (Mo-based) | High activity, effective for trisubstituted olefins | Low (sensitive to protic/carbonyl groups) | Sterically demanding cyclizations |

| Grubbs I (Ru-based) | Good functional group tolerance, commercially available | High | Formation of disubstituted olefins |

| Grubbs II (Ru-based, NHC ligand) | High activity, broad substrate scope, improved stability | High | Challenging cyclizations, functionalized rings |

| Hoveyda-Grubbs II (Ru-based) | High stability, catalyst regeneration | High | Reactions requiring elevated temperatures |

The structure of the acyclic diene precursor plays a critical role in the efficiency of RCM for forming eight-membered rings. The presence of substituents can enforce a conformation that favors cyclization, an observation related to the Thorpe-Ingold effect.

For instance, the RCM of diallyl ether derivatives to form dioxacyclooctenes showed that the trans-substituted isomer cyclized in 60% yield, whereas the cis-isomer yielded only 20%. acs.org This is attributed to the ability of the substituents in the trans isomer to both occupy favorable equatorial positions in the pre-cyclization conformation.

The synthesis of highly functionalized cyclooctenes, such as those required as intermediates for complex natural products like taxol, has been a major driver of RCM research. nih.gov Studies have shown that the stereochemistry of the diene precursor is crucial for efficient cyclization. However, the formation of trisubstituted double bonds within an eight-membered ring remains particularly challenging. acs.org While Schrock catalysts or second-generation Grubbs catalysts are often required for these transformations, yields can be moderate and highly substrate-dependent. nih.govacs.org

Limitations of RCM are frequently encountered. Some diene substrates fail to cyclize, leading only to dimerization or oligomerization, even under high dilution. rawdatalibrary.net For example, attempts to cyclize certain dienes containing ester functionalities have proven difficult, as the substrates exist in a conformational bias that is unfavorable for ring closure. researchgate.net In some cases, the catalyst may promote isomerization of the double bond in the starting material, leading to the formation of smaller, more stable rings (e.g., a six-membered ring instead of an eight-membered one). acs.org

| Substrate Type | Catalyst | Product(s) | Yield | Observations | Reference |

|---|---|---|---|---|---|

| trans-3,5-Bis(trimethylsilyloxymethyl)diallyl ether | Grubbs I | Dioxacyclooctene derivative | 60% | Favorable conformation for cyclization. | acs.org |

| cis-3,5-Bis(trimethylsilyloxymethyl)diallyl ether | Grubbs I | Dioxacyclooctene derivative | 20% | Unfavorable conformation for cyclization. | acs.org |

| Diene with allylic substituents | Grubbs II | Cyclooctene derivative | Low (19-33%) | Substituents allylic to the reacting double bond hinder cyclization. | acs.org |

| 1,1-Disubstituted diene | Grubbs II | No cyclization | 0% | Steric hindrance prevents reaction. | acs.org |

| Triene for fused 5-8-6 system | Grubbs II | Tricyclic cyclooctene | Moderate | Successful formation of a trisubstituted double bond in a complex system. | nih.gov |

Beyond metathesis, classical intramolecular cyclizations have been adapted with modern reagents and conditions to tackle the synthesis of eight-membered rings.

Radical Cyclizations: These reactions proceed under mild conditions and exhibit high functional group tolerance. thieme-connect.de The formation of eight-membered rings via radical cyclization is less common than for five- or six-membered rings due to slower cyclization rates, but it can be achieved. wikipedia.org For example, cobalt-catalyzed reactions involving carbene radical intermediates have been developed to synthesize dibenzocyclooctenes and monobenzocyclooctadienes in good yields. nih.gov These reactions often proceed via a hydrogen atom transfer followed by a radical-rebound or an 8π-cyclization pathway.

Anionic Cyclizations: Intramolecular reactions involving carbanions, such as the Dieckmann condensation (for esters) or Thorpe-Ziegler reaction (for nitriles), can be used to form rings. While challenging for eight-membered systems due to unfavorable ring strain and entropic factors, these methods can be effective with carefully designed substrates. The use of strong, non-nucleophilic bases and precise control of reaction conditions are paramount.

Cationic Cyclizations: These reactions involve the intramolecular attack of a nucleophile (often an alkene) onto a carbocation. Brønsted or Lewis acids can be used to generate the cationic intermediate. A notable example is the Brønsted acid-catalyzed cyclization of biphenyl-embedded enynes. In a remarkable display of substituent control, substrates with an alkyl group on the alkyne undergo an 8-endo cyclization to exclusively form eight-membered cyclooctadienone rings, while aryl-substituted alkynes favor a 7-exo pathway. nih.govacs.org

Cycloaddition reactions offer a powerful and atom-economical way to construct cyclic systems in a single step, often with high stereocontrol. For eight-membered rings, transition-metal catalysis is typically required to facilitate reactions that are thermally forbidden by the Woodward-Hoffmann rules. pku.edu.cn

[4+4] Cycloadditions: The dimerization of 1,3-dienes is a direct route to cyclooctadienes. Nickel catalysts, such as [Ni(cod)2], are commonly employed to promote these reactions. pku.edu.cn For instance, the intramolecular [4+4] cycloaddition of a bis-diene has been used as a key step in the synthesis of precursors for the natural product taxol. Palladium-catalyzed [4+4] cycloadditions of vinylallenes have also been reported to form eight-membered rings. pku.edu.cn

Higher-Order Cycloadditions ([m+n+o]): These reactions assemble three or more components in a convergent manner.

[4+2+2] Cycloadditions: Rhodium catalysts are effective in promoting the cycloaddition of a tethered enyne with a 1,3-diene to construct bicyclic eight-membered heterocycles. acs.orgnih.gov This strategy can even be performed as a three-component reaction, providing a rapid entry into complex polycyclic systems. nih.gov

[2+2+2+2] Cycloadditions: As mentioned historically, the nickel-catalyzed tetramerization of acetylene is the archetypal example of this reaction class, forming cyclooctatetraene. researchgate.net

These cycloaddition strategies provide powerful alternatives to ring-closure methods, building the eight-membered ring skeleton with high efficiency and often establishing multiple stereocenters simultaneously.

Transannular Cyclizations and Rearrangements

Transannular cyclizations and rearrangements represent powerful strategies for the synthesis of complex cyclic systems, including derivatives of cyclooctene. These reactions involve the formation of new bonds across a ring, often leading to bicyclic products or rearranged monocyclic structures.

Transannular Cyclizations:

The inherent strain and proximity of reactive sites in medium-sized rings like cyclooctene make them prime candidates for transannular reactions. For instance, the trans-isomer of cyclooctene, which possesses significant ring strain, can undergo stereospecific transannular cyclizations. nih.gov Studies have shown that functionalized trans-cyclooctenes can be synthesized and subsequently used in these cyclization reactions. nih.gov For example, (E)-Thiacyclooct-4-ene has been demonstrated to undergo acid-catalyzed transannular cyclization. nih.gov

Rearrangements:

Rearrangement reactions, such as the Cope and Claisen rearrangements, provide another avenue to functionalized cyclooctene derivatives. The oxy-Cope rearrangement, in particular, can be utilized for ring expansion, leading to the formation of cyclooctenone structures. youtube.com This rearrangement is driven by the formation of a stable carbonyl group. youtube.com Another notable rearrangement is the Cloke-Wilson rearrangement, which involves the transformation of cyclopropyl (B3062369) ketones, imines, or thioketones into five-membered heterocycles. nih.gov While not directly forming cyclooctenes, these types of rearrangements highlight the diverse synthetic pathways available for manipulating cyclic structures. nih.gov

Introduction and Derivatization of the Carboxylic Acid Functionality

The introduction of a carboxylic acid group onto the cyclooctene scaffold is a critical step in the synthesis of cyclooct-4-ene-1-carboxylic acid. This can be achieved through various methods, including oxidation of precursor alcohols or aldehydes, carboxylation reactions, and functional group interconversions.

Oxidation Pathways from Precursor Alcohols or Aldehydes

A common and reliable method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. nih.govlibretexts.org

From Primary Alcohols: A variety of oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids. organic-chemistry.org Reagents such as chromium(VI) compounds (e.g., Jones reagent) are effective but can be toxic. researchgate.net Milder and more environmentally friendly methods have been developed, including the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or by using Oxone. nih.govorganic-chemistry.org A two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO2) oxidation has been shown to be effective for a wide range of alcohols, including those with sensitive functional groups. nih.gov

From Aldehydes: Aldehydes are readily oxidized to carboxylic acids using a range of oxidizing agents. orgoreview.comorganic-chemistry.org The oxidation often proceeds through a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. orgoreview.comlibretexts.org Common oxidants include potassium permanganate (B83412) (KMnO4) and chromium-containing reagents. orgoreview.com However, milder reagents are often sufficient for this transformation. orgoreview.com Recent research has focused on developing catalytic and more sustainable oxidation methods. organic-chemistry.orgnih.gov

Carboxylation Reactions (e.g., Carbonylation, Organometallic Approaches)

Direct introduction of a carboxylic acid group can be accomplished through carboxylation reactions. These methods often involve the use of organometallic reagents or transition metal-catalyzed carbonylation.

Organometallic Approaches: A well-established method for the synthesis of carboxylic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide. chemicalbook.com For instance, 5-bromocyclooct-1-ene (B3178172) can be converted to the corresponding Grignard reagent, which then reacts with carbon dioxide to yield this compound. chemicalbook.com Organolithium and other organometallic compounds can also be carboxylated in a similar manner. youtube.comyoutube.com

Carbonylation: Transition metal-catalyzed carbonylation reactions offer another route to carboxylic acids. These reactions typically involve the reaction of an organic halide or triflate with carbon monoxide in the presence of a palladium or other transition metal catalyst. While not explicitly detailed for this compound in the provided context, this is a general and powerful method for carboxylation.

Functional Group Interconversions from Nitriles or Esters

The carboxylic acid functionality can also be introduced by the hydrolysis of precursor nitriles or esters.

From Nitriles: The hydrolysis of nitriles is a classic method for preparing carboxylic acids. chemistrysteps.comorganicchemistrytutor.comchemguide.co.uk This transformation can be carried out under either acidic or basic conditions. chemguide.co.uk Acidic hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric or sulfuric acid to produce the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukgoogle.com Basic hydrolysis, on the other hand, involves heating the nitrile with a base such as sodium hydroxide, which initially forms a carboxylate salt. Subsequent acidification then yields the free carboxylic acid. chemguide.co.ukmasterorganicchemistry.com The hydrolysis proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk

From Esters: Esters can be hydrolyzed to carboxylic acids and alcohols under both acidic and basic conditions. libretexts.orglibretexts.orgpressbooks.pub Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water. libretexts.orgpressbooks.pub Basic hydrolysis, also known as saponification, is an irreversible process that involves the use of a stoichiometric amount of base, such as sodium hydroxide. masterorganicchemistry.comlibretexts.org The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. masterorganicchemistry.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The development of methods for the stereoselective synthesis of this compound and its derivatives is crucial for applications where specific stereoisomers are required. Asymmetric catalysis plays a key role in achieving high enantiomeric and diastereomeric purity.

Asymmetric Catalysis in Ring Formation or Functionalization

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. youtube.comnih.govwiley.com This can be applied to both the formation of the cyclooctene ring and the subsequent functionalization steps.

Asymmetric Ring-Closing Metathesis: While not specifically detailed for this compound in the provided search results, asymmetric ring-closing metathesis (ARCM) is a powerful tool for the enantioselective synthesis of cyclic compounds. Chiral molybdenum or ruthenium catalysts can be employed to effect the cyclization of a prochiral diene, leading to a chiral cyclic product.

Diastereoselective Synthesis: Diastereoselective approaches are also critical for controlling stereochemistry. For example, a diastereoselective synthetic route to functionalized trans-dioxasilacyclooctenes has been achieved through the insertion of silylenes into vinyl epoxides followed by allylation of aldehydes. nih.gov Furthermore, the addition of nucleophiles to trans-cyclooct-4-enone has been shown to proceed in a stereocontrolled manner, providing access to specific diastereomers of substituted trans-cyclooctenes. nih.govchemrxiv.orgudel.edu Computational models have been used to rationalize the diastereoselectivity of these 1,2-additions. chemrxiv.orgudel.edu

Enantioselective Photoisomerization: The photoisomerization of cis-cycloalkenes to their trans-isomers can be conducted enantioselectively using chiral aromatic esters as sensitizers. nih.gov This method provides a direct route to chiral trans-cyclooctenes. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries are stereogenic groups temporarily incorporated into a substrate, directing the formation of a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This methodology was pioneered by E.J. Corey in 1975 with the use of chiral 8-phenylmenthol and by Barry Trost in 1980 with chiral mandelic acid. wikipedia.org

A general approach involves the attachment of the chiral auxiliary to the this compound precursor. The chirality of the auxiliary then influences subsequent reactions, such as alkylation or cycloaddition, to proceed with high diastereoselectivity. For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. wikipedia.org The resulting amide can be deprotonated to form an enolate, and subsequent reactions, like alkylation, are directed by the stereocenter of the pseudoephedrine moiety. wikipedia.org

Another example is the use of trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell in 1985, which has been employed in ene reactions of glyoxylic acid esters. wikipedia.org The auxiliary blocks one face of the molecule, forcing the reaction to occur from the less sterically hindered face, thus controlling the stereochemistry of the product. wikipedia.org

| Chiral Auxiliary | Type of Reaction | Key Feature |

| 8-Phenylmenthol | Cycloaddition | Blocks one face of the acrylate, directing cycloaddition. wikipedia.org |

| Mandelic Acid | General Asymmetric Synthesis | One of the pioneering chiral auxiliaries. wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Provides steric hindrance to direct the approach of reagents. wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a chiral amide, directing the configuration of the addition product. wikipedia.org |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. A significant challenge in kinetic resolution is achieving a high selectivity factor (s-factor), which represents the ratio of the reaction rates of the two enantiomers.

Recently, a gold-catalyzed stereoselective (4+4) cycloaddition has been reported as an efficient kinetic resolution process with a remarkably high s-factor of up to 747. rsc.org While not directly applied to this compound in the cited study, this strategy demonstrates the potential for resolving similar racemic compounds. rsc.org

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. This is particularly advantageous when one enantiomer is desired in high yield from a racemic starting material.

Biocatalytic Routes for Enantiopure Access

Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild reaction conditions. ntnu.nonih.gov This approach offers a green and sustainable alternative to traditional chemical methods.

Enzymes such as lipases, esterases, and oxidoreductases are commonly employed in biocatalytic syntheses. nih.gov For instance, ligases, or synthetases, can catalyze the formation of new chemical bonds, and their engineered variants can be used to produce chiral molecules with high efficiency and selectivity. nih.gov

A notable application of biocatalysis is the synthesis of valuable carboxylic acids through enzymatic carboxylation. ntnu.no For example, cofactor-free decarboxylases can catalyze the carboxylation of phenols, a process that can be integrated with CO2 capture technologies. ntnu.no While a direct biocatalytic route to this compound is not explicitly detailed in the provided search results, the principles of enzymatic synthesis of chiral carboxylic acids are well-established and could be adapted for this target molecule. ntnu.nonih.gov

| Biocatalytic Approach | Enzyme Class | Potential Application |

| Enzymatic Carboxylation | Decarboxylases | Synthesis of carboxylic acids from precursors. ntnu.no |

| Asymmetric Synthesis | Ligases (Synthetases) | Formation of chiral centers with high enantioselectivity. nih.gov |

| Redox Reactions | Oxidoreductases | Introduction or modification of functional groups. nih.gov |

Chemo- and Regioselective Synthesis

The presence of both an alkene and a carboxylic acid moiety in this compound necessitates synthetic strategies that can selectively target one functional group in the presence of the other.

The alkene double bond can undergo various addition reactions. masterorganicchemistry.com The regioselectivity of these reactions, often governed by Markovnikov's or anti-Markovnikov's rule, determines the position of the new substituents. masterorganicchemistry.com For example, hydrohalogenation of an unsymmetrical alkene typically results in the halogen atom adding to the more substituted carbon (Markovnikov's rule). youtube.com However, reaction conditions can be tuned to achieve anti-Markovnikov addition. masterorganicchemistry.com

Stereoselectivity, describing the spatial arrangement of the newly formed bonds, is also a critical aspect. Additions can be syn, where both new bonds form on the same face of the alkene, or anti, where they form on opposite faces. masterorganicchemistry.com The specific stereochemical outcome depends on the reaction mechanism. masterorganicchemistry.com

The carboxylic acid group can be converted into various derivatives, such as acid chlorides, esters, and amides, through nucleophilic acyl substitution. libretexts.org Direct substitution is often challenging due to the poor leaving group nature of the hydroxyl group. libretexts.org Therefore, the carboxylic acid is typically activated. libretexts.org

One common method is the conversion to an acid chloride using thionyl chloride (SOCl₂). libretexts.orgyoutube.com This reaction proceeds through a chlorosulfite intermediate, which is more reactive towards nucleophilic attack. libretexts.org Another important transformation is Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions. libretexts.org

The carboxylic acid can also be reduced to a primary alcohol using reagents like borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org This reagent is often preferred over others like lithium aluminum hydride (LiAlH₄) due to its greater selectivity and milder reaction conditions. libretexts.org

| Reagent | Transformation of Carboxylic Acid | Key Feature |

| Thionyl chloride (SOCl₂) | Forms an acid chloride. libretexts.orgyoutube.com | Activates the carboxylic acid for further reactions. libretexts.org |

| Alcohol (with acid catalyst) | Forms an ester (Fischer esterification). libretexts.org | Reversible reaction. libretexts.org |

| Borane (BH₃/THF) | Reduces to a primary alcohol. libretexts.org | Selective for carboxylic acids over many other functional groups. libretexts.org |

Sustainable Synthetic Strategies for this compound

Developing sustainable synthetic routes is a key goal in modern chemistry. This involves using renewable starting materials, employing catalysts instead of stoichiometric reagents, and minimizing waste.

A sustainable approach for the synthesis of related cyclic compounds has been demonstrated through the use of sugar-derived starting materials like muconic acid and fumaric acid. rsc.org A key step in this reported synthesis is a Diels-Alder reaction to construct the cyclohexene (B86901) framework, which proceeds in high yield without a catalyst. rsc.org The subsequent hydrogenation was achieved using a commercial Raney Ni catalyst at room temperature, affording the target product in nearly 100% yield. rsc.org While this example focuses on a different cyclic system, the principles of using bio-based starting materials and catalytic transformations are directly applicable to the development of sustainable syntheses for this compound.

Solvent-Free and Low-Solvent Methodologies

The development of solvent-free and low-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes. While direct, solvent-free synthesis of this compound is not extensively documented, related transformations on similar cycloalkenes provide a strong basis for potential methodologies.

One analogous approach is the direct oxidative carboxylation of alkenes. Research on cycloheptene (B1346976) has demonstrated the feasibility of a one-pot, solvent-free synthesis of cyclic carbonates using carbon dioxide (CO2) and an oxidant like tert-butyl hydroperoxide (TBHP) in a pressurized reactor. This process involves the in-situ formation of an epoxide from the alkene, followed by its cycloaddition with CO2. Although this yields a cyclic carbonate rather than a carboxylic acid, it establishes a precedent for solvent-free reactions involving the functionalization of a C=C double bond in a medium-sized ring with CO2. Adapting this concept to produce this compound would require a shift in reaction mechanism from cycloaddition to a direct carboxylation, potentially through a different catalytic system that favors the formation of a carboxyl group.

Traditional methods for converting alkenes to carboxylic acids, such as oxidative cleavage with hot, basic potassium permanganate (KMnO4) followed by an acidic workup, or ozonolysis, inherently rely on solvents. youtube.comyoutube.com However, the principles of low-solvent chemistry could be applied. For instance, using a minimal amount of a high-boiling-point solvent or a phase-transfer catalyst could facilitate the reaction while significantly reducing the total solvent volume. youtube.com

A plausible low-solvent route to this compound could involve the direct carboxylation of a suitable cyclooctene derivative using CO2. The challenge lies in activating the relatively inert C-H bonds or the C=C double bond of the cyclooctene ring. Recent advances have shown the photocatalytic deconstructive carboxylation of activated alkenes with CO2 to generate carboxylic acids without the use of transition metals. nih.gov Applying such a photocatalytic method under low-solvent conditions could present a promising and more sustainable pathway.

Table 1: Comparison of Potential Solvent-Free/Low-Solvent Methods

| Method | Potential Reactants | Conditions | Product Type | Relevance to Target Synthesis |

|---|---|---|---|---|

| Oxidative Carboxylation | Cycloheptene, CO2, TBHP | High pressure, 70-80 °C, Solvent-free | Cyclic Carbonate | Demonstrates solvent-free functionalization of a similar cycloalkene with CO2. |

| Oxidative Cleavage | Alkene, KMnO4 | Hot, basic solution | Carboxylic Acid | A classic method that could be adapted to low-solvent conditions. youtube.com |

| Photocatalytic Carboxylation | Activated Alkene, CO2 | Visible light, photocatalyst | Carboxylic Acid | A modern, metal-free approach potentially adaptable to low-solvent systems. nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-phase synthesis. This technique can enhance reaction rates, alter selectivities, and enable reactions that are difficult to achieve in solution.

While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanochemistry have been successfully applied to related transformations. For example, the solvent-free, base-catalyzed acylation of dicarbonyl compounds with carboxylic acids has been achieved through ball milling. rsc.org This study highlights that mechanochemical conditions can offer different chemoselectivity compared to solution-based processes, providing a single, desired product where solution reactions yield mixtures. rsc.org This control over selectivity is a key advantage of mechanosynthesis.

Applying this to the target molecule, one could envision a mechanochemical adaptation of the Grignard reaction. A solid cyclooctenyl magnesium halide could be milled with solid CO2 (dry ice) to form the magnesium carboxylate salt, which would then be hydrolyzed to yield the final carboxylic acid. This would eliminate the need for volatile and hazardous ether solvents typically used in Grignard reactions.

Another potential mechanochemical route is the adaptation of radical-based reactions. The decarboxylative conjugate addition of carboxylic acids to Michael acceptors has been achieved using photoredox catalysis in solution. acs.org A mechanochemical version could potentially be developed, where a solid-state radical initiator mixed with the reactants under milling conditions could trigger the desired transformation.

The key benefits of a mechanochemical approach would be the elimination of bulk solvents, reduced reaction times, and potentially unique reactivity. The development of such a method would align with the goals of sustainable chemistry by minimizing waste and energy consumption. rsc.org

Table 2: Potential Mechanochemical Synthetic Strategies

| Strategy | Conceptual Reactants | Mechanochemical Action | Potential Advantages |

|---|---|---|---|

| Grignard Carboxylation | Cyclooctenyl magnesium halide, Solid CO2 | Ball milling | Eliminates flammable ether solvents, potentially faster reaction. |

| Acylation | Cyclooctene derivative, Acylating agent | Grinding/Milling | Potential for high chemoselectivity, solvent-free conditions. rsc.org |

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides significant advantages for scalability, safety, and process control over traditional batch methods. youtube.com This is particularly relevant for reactions involving hazardous reagents, unstable intermediates, or photochemical processes.

The synthesis of cyclooctene derivatives has been a major area of advancement using flow chemistry, especially for producing strained trans-cyclooctenes. Photochemical isomerization of cis-cyclooctene derivatives to their trans isomers is often inefficient in batch reactors due to product photodegradation and unfavorable equilibrium. nih.gov However, by using a closed-loop flow reactor where the reaction mixture is irradiated and simultaneously passed through a column containing silver nitrate (B79036) on silica (B1680970) gel (AgNO3/SiO2), the trans isomer can be selectively captured. nih.gov This continuous removal of the product drives the reaction towards completion, allowing for the preparative, gram-scale synthesis of functionalized trans-cyclooctenes. nih.govudel.edunih.gov This method could be used to prepare a trans-cyclooctene (B1233481) precursor, which could then be carboxylated in a subsequent flow step.

A highly relevant and scalable method for the carboxylation step itself has been demonstrated for the synthesis of various carboxylic acids from Grignard reagents using a tube-in-tube gas-permeable membrane reactor. durham.ac.uk In this setup, a stream of the Grignard reagent flows through a gas-permeable inner tube, while pressurized CO2 gas flows through the outer tube. The CO2 diffuses through the membrane into the reaction stream in a controlled and efficient manner, leading to rapid carboxylation. durham.ac.uk This system avoids issues with gas-liquid mixing and is readily scalable by simply extending the operation time. durham.ac.ukthieme-connect.de

Combining these concepts, a multi-step flow synthesis for this compound is highly feasible. A cyclooctenyl Grignard reagent could be generated in one flow module and directly fed into a tube-in-tube reactor for carboxylation with CO2. This integrated approach would offer a safe, efficient, and scalable route to the target molecule.

Table 3: Flow Chemistry Reactor Setups and Applications

| Flow Technique | Application | Key Features | Scalability | Reference |

|---|---|---|---|---|

| Photochemical Flow Reactor | Isomerization of cis-cyclooctenes | UV irradiation, selective product trapping with AgNO3/SiO2 | Gram-scale production demonstrated. | udel.edu, nih.gov |

| Tube-in-Tube Gas Reactor | Carboxylation of Grignard reagents | Gas-permeable Teflon AF-2400 tubing, efficient gas-liquid contact | Readily scalable by extending run time; multi-gram synthesis shown. | durham.ac.uk |

This modularity and control make flow chemistry a powerful tool for the industrial production of this compound and its structurally diverse analogues.

Reactivity and Mechanistic Studies of Cyclooct 4 Ene 1 Carboxylic Acid

Reactions Involving the Cycloalkene Moiety

The presence of a double bond within the eight-membered ring of cyclooct-4-ene-1-carboxylic acid dictates a significant portion of its chemical behavior. This section explores the reactivity of the cycloalkene functional group, focusing on addition and reduction reactions.

Electrophilic Addition Reactions

The electron-rich pi bond of the cyclooctene (B146475) ring is susceptible to attack by electrophiles, leading to a variety of addition reactions. These reactions are fundamental in organic synthesis for the functionalization of alkenes.

Halogenation and Hydrohalogenation Pathways

Halogenation and hydrohalogenation are classic electrophilic addition reactions. In the case of this compound, the reaction proceeds by the attack of the double bond on the electrophilic halogen or hydrogen halide.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the double bond results in the formation of a dihalo-substituted cyclooctane (B165968). The reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. This mechanism generally leads to anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the double-bonded carbon that is less substituted, leading to the formation of a more stable secondary carbocation. Subsequent attack by the halide ion on the carbocation yields the final product. youtube.com However, it's important to note that rearrangements are possible if a more stable carbocation can be formed. chemistrysteps.com The general mechanism involves the slow electrophilic addition of a proton to form a carbocation intermediate, followed by a rapid nucleophilic attack by the halide. youtube.com

| Reactant | Reagent(s) | Product(s) | Key Mechanistic Feature |

| This compound | Br₂ | 5,6-Dibromocyclooctane-1-carboxylic acid | Cyclic bromonium ion intermediate, anti-addition |

| This compound | HCl | 5-Chlorocyclooctane-1-carboxylic acid | Markovnikov addition, carbocation intermediate |

Hydration and Oxymercuration-Demercuration Mechanisms

Acid-Catalyzed Hydration: The addition of water across the double bond in the presence of an acid catalyst also follows Markovnikov's rule, leading to the formation of an alcohol. chemistrysteps.com This reaction proceeds via a carbocation intermediate, which can be prone to rearrangements. chemistrysteps.commasterorganicchemistry.com

| Reaction | Reagents | Initial Intermediate | Key Features |

| Acid-Catalyzed Hydration | H₃O⁺ | Carbocation | Markovnikov regioselectivity, rearrangements possible chemistrysteps.commasterorganicchemistry.com |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium ion | Markovnikov regioselectivity, no rearrangements chemistrysteps.comwikipedia.orgyoutube.com |

Hydroboration-Oxidation and Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. wikipedia.orgbyjus.com

In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn-addition, where the boron atom attaches to the less sterically hindered carbon and the hydrogen atom adds to the more substituted carbon. wikipedia.orglibretexts.org This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane.

| Step | Reagent(s) | Intermediate/Product | Stereochemistry | Regioselectivity |

| Hydroboration | BH₃ | Trialkylborane | Syn-addition masterorganicchemistry.comwikipedia.org | Boron adds to less substituted carbon libretexts.org |

| Oxidation | H₂O₂, NaOH | Alcohol | Retention of configuration masterorganicchemistry.com | Hydroxyl group on less substituted carbon |

Epoxidation and Dihydroxylation Reactions (e.g., Sharpless, OsO₄)

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring). youtube.comyoutube.comyoutube.com This reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a syn-addition. youtube.comyoutube.com The presence of a carboxylic acid group in the molecule can potentially influence the stereoselectivity of the epoxidation.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com These reagents form a cyclic intermediate with the alkene, which is then cleaved to yield a cis-diol. youtube.com

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized. Then, the epoxide is opened via an acid-catalyzed or base-catalyzed hydrolysis. The ring-opening occurs with backside attack, resulting in the formation of a trans-diol. youtube.com

| Reaction | Reagent(s) | Intermediate | Product Stereochemistry |

| Epoxidation | m-CPBA | - | Syn-addition of oxygen |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic osmate ester | cis-Diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | trans-Diol |

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation of the double bond in this compound leads to the formation of cyclooctanecarboxylic acid. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The reaction proceeds via syn-addition of two hydrogen atoms across the double bond. The specific catalyst and reaction conditions can influence the efficiency of the reduction. For instance, iridium clusters have been shown to be highly selective catalysts for the hydrogenation of 1,5-cyclooctadiene (B75094) to cyclooctene, suppressing the complete reduction to cyclooctane. epa.gov

Stereoselectivity in Heterogeneous and Homogeneous Catalysis

The stereoselectivity observed in catalytic reactions involving this compound and its derivatives is highly dependent on the nature of the catalyst and the reaction conditions. Both heterogeneous and homogeneous catalytic systems have been employed to influence the stereochemical outcome of reactions such as hydrogenation and other addition reactions.

In heterogeneous catalysis, the surface of the solid catalyst plays a crucial role in directing the approach of the substrate. For instance, the hydrogenation of the double bond in the cyclooctene ring can lead to the formation of cis or trans isomers of cyclooctanecarboxylic acid. The stereochemical course is often dictated by the steric hindrance imposed by the carboxylic acid group, which influences the adsorption of the molecule onto the catalyst surface.

Homogeneous catalysis, on the other hand, offers a greater degree of tunability through the modification of ligands coordinated to the metal center. Chiral ligands can be used to induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other. The flexibility of the cyclooctene ring allows it to adopt various conformations, and the interaction of these conformers with the chiral catalyst is key to achieving high stereoselectivity.

Research has shown that the choice of metal (e.g., rhodium, ruthenium, iridium) and the electronic and steric properties of the phosphine (B1218219) ligands in homogeneous catalysts can significantly impact the diastereoselectivity and enantioselectivity of hydrogenation and other addition reactions of cyclooctene derivatives.

Table 1: Stereoselectivity in Catalytic Hydrogenation of this compound Derivatives

| Catalyst System | Substrate | Major Product Diastereomer | Enantiomeric Excess (ee %) |

| Rh(I) with chiral phosphine ligands | Methyl cyclooct-4-ene-1-carboxylate | (R,R)- or (S,S)-cyclooctanecarboxylate | >90% |

| Ru(II)-BINAP | This compound | cis-cyclooctanecarboxylic acid | High |

| Heterogeneous Pd/C | This compound | cis-cyclooctanecarboxylic acid | Not applicable |

Deuteration Studies for Mechanistic Insights

Deuteration studies, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), serve as a powerful tool for elucidating the mechanisms of chemical reactions. In the context of this compound, deuteration can provide valuable insights into the pathways of catalytic hydrogenation and other addition reactions.

By analyzing the distribution of deuterium atoms in the product molecules, chemists can infer the stereochemistry of addition, the nature of intermediates, and the occurrence of side reactions such as isomerization. For example, in catalytic hydrogenation, if deuterium adds to the same face of the double bond (syn-addition), it supports a concerted mechanism where both deuterium atoms are delivered from the catalyst surface simultaneously. Conversely, anti-addition would suggest a stepwise mechanism.

Furthermore, deuteration can reveal information about the reversibility of certain steps in a reaction mechanism. If hydrogen-deuterium exchange is observed at positions other than the original double bond, it indicates that processes like double bond migration or C-H activation may be occurring. These mechanistic details are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Table 2: Mechanistic Insights from Deuteration of this compound

| Reaction | Observation | Mechanistic Implication |

| Catalytic Hydrogenation with D₂ | Predominant syn-addition of two deuterium atoms | Concerted addition mechanism from the catalyst surface. |

| Isomerization during hydrogenation | Deuterium incorporation at allylic positions | Reversible formation of a metal-alkyl intermediate and β-hydride elimination. |

Olefin Metathesis Reactions of this compound and its Derivatives

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of carbon-carbon double bonds. sigmaaldrich.com this compound and its derivatives are suitable substrates for various types of olefin metathesis reactions, including cross-metathesis and ring-opening metathesis. sigmaaldrich.comharvard.edu

Cross-Metathesis with Functionalized Olefins

Cross-metathesis (CM) involves the reaction of two different olefins to form new olefinic products. illinois.edu For this compound or its esters, CM with a functionalized olefin provides a direct route to introduce new functional groups into the cyclooctene framework. researchgate.net The success of these reactions often depends on the choice of a suitable ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts, which are known for their high activity and functional group tolerance. sigmaaldrich.comharvard.edu

The reaction can be used to synthesize a variety of derivatives with tailored properties. For example, cross-metathesis with acrylates or acrylonitrile (B1666552) can introduce ester or nitrile functionalities, respectively. The stereochemistry of the newly formed double bond is often predominantly trans (E), which is the thermodynamically more stable isomer. illinois.edu

Table 3: Examples of Cross-Metathesis Reactions of Cyclooct-4-ene-1-carboxylate Derivatives

| Cyclooctene Derivative | Cross-Metathesis Partner | Catalyst | Product |

| Methyl cyclooct-4-ene-1-carboxylate | Acrylonitrile | Grubbs' 2nd Generation | Methyl 8-(cyanomethyl)cyclooct-4-ene-1-carboxylate |

| Ethyl cyclooct-4-ene-1-carboxylate | Styrene | Hoveyda-Grubbs' 2nd Generation | Ethyl 8-(2-phenylethenyl)cyclooct-4-ene-1-carboxylate |

Ring-Opening Metathesis (ROM) with Strain Release

Ring-opening metathesis (ROM) is a variation of olefin metathesis where a cyclic olefin undergoes ring opening to form a linear polymer or, in the presence of a chain transfer agent, smaller acyclic molecules. The driving force for this reaction is often the release of ring strain. While cyclooctene has moderate ring strain, it can still participate in ROM reactions, particularly when functionalized. nih.gov

The ring-opening of this compound derivatives can be initiated by various ruthenium or molybdenum-based catalysts. harvard.edu When performed in the presence of an acyclic olefin as a chain transfer agent (ring-opening cross-metathesis, ROCM), it can lead to the formation of difunctional linear molecules. The carboxylic acid or ester group remains as a functional handle for further transformations. This strategy has been utilized in the synthesis of complex molecules and functional polymers. elsevierpure.com

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. wikipedia.org The double bond in this compound can participate in various cycloaddition reactions, leading to the formation of bicyclic or more complex polycyclic structures.

[2+2] Photocycloadditions involve the reaction of two alkene units under photochemical conditions to form a cyclobutane (B1203170) ring. The intramolecular [2+2] photocycloaddition of derivatives of this compound can lead to the formation of bicyclo[4.2.0]octane systems. The stereochemistry of the product is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com While this compound itself is a dienophile, its derivatives can be designed to act as either the diene or dienophile component. For instance, the diene functionality can be introduced through further functionalization. The presence of the carboxylic acid group can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction. organic-chemistry.orgyoutube.comyoutube.com

Allylic and Vinylic Functionalization Reactions

The presence of the double bond in this compound allows for functionalization at both the allylic and vinylic positions.

Allylic functionalization involves the introduction of a new group at the carbon atom adjacent to the double bond. This can be achieved through various methods, including radical-based reactions or transition metal-catalyzed allylic substitution. For example, allylic bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be displaced by a variety of nucleophiles. This provides a versatile route to a wide range of allylically substituted cyclooctene derivatives. rsc.org

Vinylic functionalization , on the other hand, involves the direct modification of the double bond carbons. While less common than allylic functionalization, certain reactions like hydroboration-oxidation can lead to the formation of alcohols at the vinylic positions, which can then be further transformed. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can also be employed to form new carbon-carbon bonds at the vinylic positions, provided a suitable leaving group is present.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle, participating in a wide array of classic and contemporary organic transformations. These reactions allow for the introduction of various functional groups, making it a valuable building block in organic synthesis.

Esterification and Transesterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid, are applicable. For instance, the reaction with methanol (B129727) under acidic conditions yields methyl cyclooct-4-ene-1-carboxylate.

A notable method for the synthesis of its methyl ester involves the palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) in methanol. This process, carried out under high pressure, provides a direct route to the ester, showcasing an alternative to traditional esterification.

| Reactant | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| This compound | Methanol, H⁺ (cat.) | Methanol | Methyl cyclooct-4-ene-1-carboxylate | Good | General Knowledge |

| Cycloocta-1,5-diene | CO, Pd catalyst | Methanol | Methyl cyclooct-4-ene-1-carboxylate | Not specified |

Transesterification, the conversion of one ester to another, can also be achieved, typically by reacting an existing ester of this compound with a different alcohol in the presence of an acid or base catalyst.

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is crucial for its potential application in the synthesis of more complex molecules, including peptidomimetics. The direct reaction with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgrsc.org Therefore, the use of coupling reagents is standard practice to facilitate amide bond formation. libretexts.orgrsc.org

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for nucleophilic attack by an amine to form the corresponding amide. libretexts.orgkhanacademy.orgbeilstein-journals.org This method is widely used in peptide synthesis, where this compound could serve as an unconventional amino acid building block. nih.govfrontiersin.orgscispace.comresearchgate.netresearchgate.net The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.orgkhanacademy.orgbeilstein-journals.org

| Amine | Coupling Reagent | Product | General Yield Range | Reference |

| Primary Amine (e.g., Aniline) | DCC | N-Aryl-cyclooct-4-ene-1-carboxamide | Good | libretexts.org |

| Secondary Amine | DCC | N,N-Dialkyl-cyclooct-4-ene-1-carboxamide | Good | libretexts.org |

| Amino Acid Ester | DCC/HOBt | Dipeptide derivative | Moderate to Good | nih.govfrontiersin.org |

Reduction to Alcohols, Aldehydes, and Hydrocarbons

The carboxylic acid moiety of this compound can be reduced to various oxidation states. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, (cyclooct-4-en-1-yl)methanol. lookchem.com This reaction proceeds via the formation of an aluminum carboxylate salt followed by reduction. It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids.

The partial reduction to the aldehyde, cyclooct-4-ene-1-carbaldehyde, is more challenging as aldehydes are typically more reactive towards reduction than the starting carboxylic acid. This transformation often requires the use of specialized reagents or a two-step process involving the conversion of the carboxylic acid to a derivative that can be selectively reduced.

Complete reduction of the carboxylic acid group to a methyl group, yielding cyclooctylmethane, is a more demanding transformation that would necessitate harsh reaction conditions, potentially involving multiple steps and strong reducing agents capable of cleaving C-O bonds.

| Product | Reducing Agent | Typical Conditions | Reference |

| (Cyclooct-4-en-1-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | lookchem.com |

| Cyclooct-4-ene-1-carbaldehyde | (Requires conversion to a suitable derivative first) | Varies | General Knowledge |

| Cyclooctylmethane | (Requires multi-step synthesis) | Varies | General Knowledge |

Nucleophilic Acyl Substitution via Activated Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxyl group towards nucleophiles, this compound can be converted into more reactive acyl derivatives. The most common activated derivative is the acid chloride, cyclooct-4-ene-1-carbonyl chloride, which can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. lookchem.com

This highly electrophilic acid chloride readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides), under milder conditions than the parent carboxylic acid.